molecular formula C16H17ClN4 B610173 7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 309739-67-1

7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B610173
CAS No.: 309739-67-1
M. Wt: 300.79
InChI Key: CYTZASCNUGMIJP-UHFFFAOYSA-N
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Description

7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that acts as a protein trafficking modulator. It is an analog of PP2, a known Src-family kinase inhibitor. The compound has a molecular formula of C16H17ClN4 and a molecular weight of 300.79 g/mol

Scientific Research Applications

7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein trafficking and modulation. In biology, it is used to investigate the role of Src-family kinases in cellular processes. In medicine, this compound has been studied for its potential therapeutic effects in cancer treatment, particularly in inhibiting cancer cell proliferation and metastasis . Additionally, it has applications in industry, where it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

PP2 analogs have been used as inhibitors for Src-family kinases . They strongly inhibit kinases like Lck, Fyn, and Hck, show weaker inhibition of EGFR, and practically no inhibition of ZAP-70 and JAK2 . In cervical cancer cells, PP2 analogs have been shown to reduce cell proliferation by reducing both Src and EGFR activity .

Preparation Methods

The synthesis of 7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents and reagents to achieve the desired chemical transformations .

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually supplied as a powder and can be stored at -20°C for up to three years .

Chemical Reactions Analysis

7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine is similar to other Src-family kinase inhibitors, such as PP1 and PP3. it has unique properties that make it distinct from these compounds. For example, this compound has a higher affinity for certain kinases and can modulate protein trafficking more effectively . Other similar compounds include hydroxy-PP, a hydroxyl-substituted analog of PP2, which has distinct cell-specific morphological features .

Properties

IUPAC Name

7-tert-butyl-5-(4-chlorophenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-16(2,3)21-8-12(10-4-6-11(17)7-5-10)13-14(18)19-9-20-15(13)21/h4-9H,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTZASCNUGMIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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